![molecular formula C16H21NO4 B14509770 N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide CAS No. 62681-49-6](/img/structure/B14509770.png)
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide is an organic compound with the molecular formula C14H19NO4 This compound is characterized by the presence of an acetyl group, two methoxy groups, and a but-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide typically involves the reaction of 2-acetyl-4,5-dimethoxyphenethylamine with but-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(2,4-Dimethylphenyl)acetamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Comparison: N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide is unique due to its specific structural features, such as the acetyl and but-2-enamide groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the but-2-enamide moiety may enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications .
Propiedades
Número CAS |
62681-49-6 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide |
InChI |
InChI=1S/C16H21NO4/c1-5-6-16(19)17-8-7-12-9-14(20-3)15(21-4)10-13(12)11(2)18/h5-6,9-10H,7-8H2,1-4H3,(H,17,19) |
Clave InChI |
DKLRGOAOMFYCTR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)NCCC1=CC(=C(C=C1C(=O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



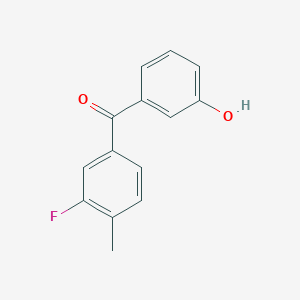
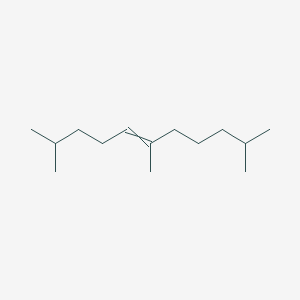
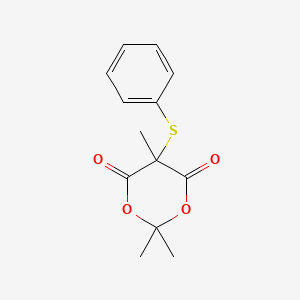



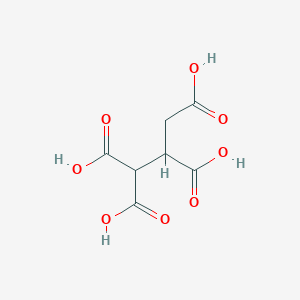
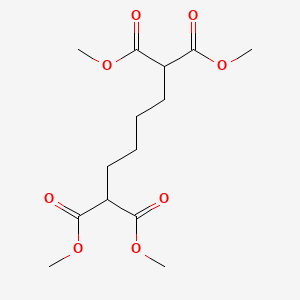
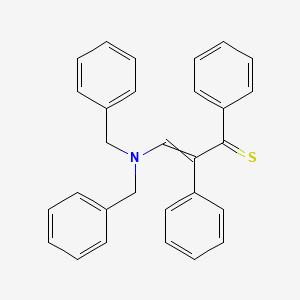
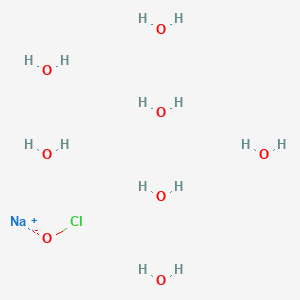
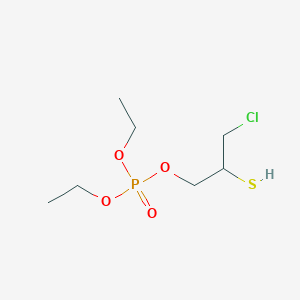

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
